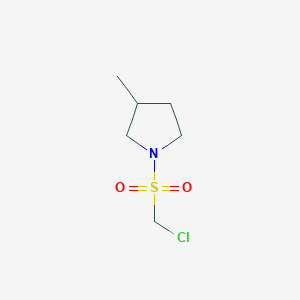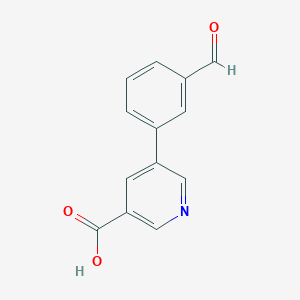![molecular formula C10H14F2O B13558642 6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
6,6-Difluorospiro[3.6]decan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluorospiro[3.6]decan-5-one is a chemical compound with the molecular formula C10H14F2O and a molecular weight of 188.2 g/mol. This compound is characterized by its unique spirocyclic structure, which includes two fluorine atoms attached to the sixth carbon of the decan-5-one ring. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 6,6-Difluorospiro[3.6]decan-5-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the fluorination of a precursor spirocyclic ketone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms. Solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
6,6-Difluorospiro[3.6]decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6,6-Difluorospiro[3.6]decan-5-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,6-Difluorospiro[3.6]decan-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. The exact pathways affected depend on the specific biological context and the compound’s concentration.
Comparación Con Compuestos Similares
6,6-Difluorospiro[3.6]decan-5-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6,6-Dichlorospiro[3.6]decan-5-one and 6,6-Dibromospiro[3.6]decan-5-one share a similar spirocyclic structure but differ in the halogen atoms attached to the sixth carbon.
Uniqueness: The presence of fluorine atoms in this compound imparts distinct chemical properties, such as increased electronegativity and lipophilicity. These properties can enhance the compound’s reactivity and biological activity compared to its chlorinated or brominated counterparts.
Propiedades
Fórmula molecular |
C10H14F2O |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
9,9-difluorospiro[3.6]decan-10-one |
InChI |
InChI=1S/C10H14F2O/c11-10(12)7-2-1-4-9(8(10)13)5-3-6-9/h1-7H2 |
Clave InChI |
ZEZSNKXSCMURGN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C2(C1)CCC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
![{[3-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13558567.png)
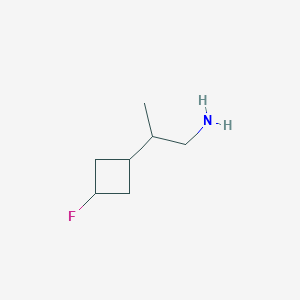

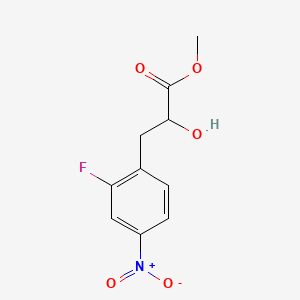
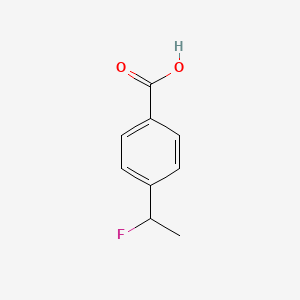
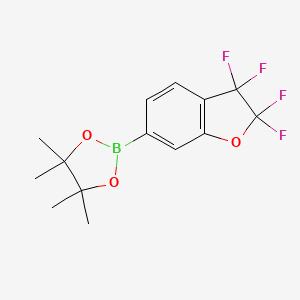
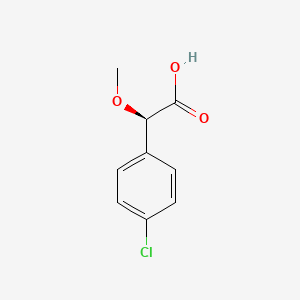
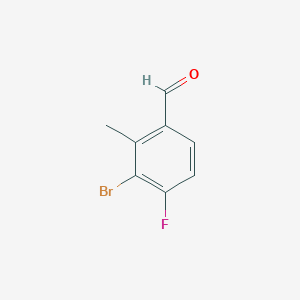
![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
